5-Allylpyrimidine-4,6-diol
Overview
Description
5-Allylpyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C7H8N2O2 It is characterized by the presence of an allyl group attached to the pyrimidine ring, which contains two hydroxyl groups at the 4th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allylpyrimidine-4,6-diol typically involves the reaction of pyrimidine derivatives with allylating agents. One common method includes the use of 4,6-dihydroxypyrimidine as a starting material, which undergoes allylation in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Allylpyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups.
Major Products Formed:
Oxidation: Formation of 5-allyl-4,6-pyrimidinedione or 5-allyl-4,6-pyrimidinecarboxaldehyde.
Reduction: Formation of 5-allyl-4,6-dihydroxydihydropyrimidine.
Substitution: Formation of 5-allyl-4,6-dichloropyrimidine or 5-allyl-4,6-dibromopyrimidine.
Scientific Research Applications
5-Allylpyrimidine-4,6-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-Allylpyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations .
Comparison with Similar Compounds
- 5-Allyl-2,4-dihydroxypyrimidine
- 5-Allyl-4,6-dichloropyrimidine
- 5-Allyl-2-amino-4,6-dihydroxypyrimidine
Comparison: 5-Allylpyrimidine-4,6-diol is unique due to the presence of hydroxyl groups at both the 4th and 6th positions, which can participate in hydrogen bonding and increase its solubility in water. This distinguishes it from similar compounds that may have different substituents or functional groups, affecting their reactivity and biological activity .
Properties
IUPAC Name |
4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-5-6(10)8-4-9-7(5)11/h2,4H,1,3H2,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYRCXSPNDGEAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=CNC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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